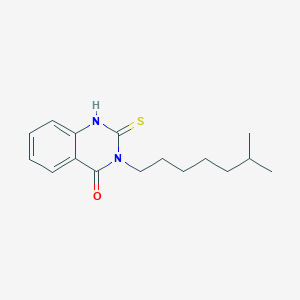

![molecular formula C15H14ClNO4S B2989747 2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-37-9](/img/structure/B2989747.png)

2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide

Übersicht

Beschreibung

“2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C15H14ClNO4S . It has an average mass of 307.795 Da and a monoisotopic mass of 307.043365 Da .

Synthesis Analysis

While specific synthesis methods for “2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide” were not found, similar compounds have been synthesized using readily available aromatic carboxylic acids . More research would be needed to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis

The molecular structure of “2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide” includes a sulfonyl group attached to a 2-chlorophenyl group and a 4-methoxyphenyl group via an acetamide linkage . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 492.5±40.0 °C at 760 mmHg, and a flash point of 251.6±27.3 °C . It has a molar refractivity of 83.7±0.4 cm3, a polar surface area of 64 Å2, and a molar volume of 235.0±5.0 cm3 . Its ACD/LogP is 4.04, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

- Application : A photoredox-catalyzed cascade annulation of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides was developed. This process yields various benzothiophenes and benzoselenophenes in moderate to good yields at ambient temperature .

- Application : The chemoselective nature of 2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide makes it useful as a protecting group. It can be employed to temporarily mask amino groups, which can then be regenerated after deprotection .

Photoredox Catalysis

Protecting Group in Organic Synthesis

Early Discovery Research

Wirkmechanismus

Target of Action

The primary target of 2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR leads to the depletion of tetrahydrofolate, thereby inhibiting DNA synthesis and cell growth .

Mode of Action

2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide interacts with DHFR by binding to its active sites . This binding interaction inhibits the enzymatic activity of DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the tetrahydrofolate synthesis pathway, leading to the depletion of tetrahydrofolate, a critical cofactor for DNA synthesis .

Biochemical Pathways

The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in this pathway . Tetrahydrofolate is a crucial cofactor for the synthesis of purines and pyrimidines, which are the building blocks of DNA. Therefore, the inhibition of this pathway leads to the disruption of DNA synthesis and cell growth .

Pharmacokinetics

The compound’s effectiveness against human lung carcinoma (a-549) and human breast carcinoma (mcf-7) cell lines suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in significant cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . By inhibiting DHFR and disrupting the tetrahydrofolate synthesis pathway, the compound prevents DNA synthesis and cell growth, leading to cell death .

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-21-12-8-6-11(7-9-12)17-15(18)10-22(19,20)14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZHMIJHFGMSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332582 | |

| Record name | 2-(2-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649006 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

339097-37-9 | |

| Record name | 2-(2-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-({[3-(acetylamino)benzyl][(4-bromophenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2989667.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2989669.png)

![ethyl 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2989671.png)

![2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2989675.png)

![benzo[b]thiophen-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2989677.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2989678.png)

![4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2989680.png)

![N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2989681.png)

![2-((1'-((3,4-Dimethylphenyl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2989682.png)

![4-(3-{1-Azaspiro[4.5]dec-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde](/img/structure/B2989683.png)